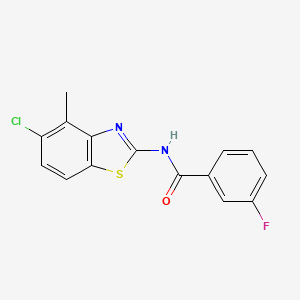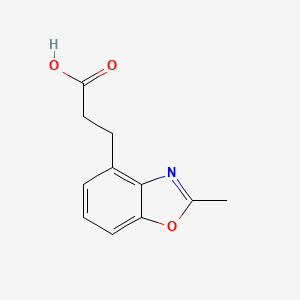
3-(2-Methyl-1,3-benzoxazol-4-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Methyl-1,3-benzoxazol-4-yl)propanoic acid is a compound that belongs to the class of benzoxazinones, which are heterocyclic compounds containing a benzene ring fused to an oxazine ring. These compounds are known for their diverse biological activities and have been the subject of various synthetic strategies for their potential use in medicinal chemistry.
Synthesis Analysis
The synthesis of related benzoxazinone derivatives has been reported using different methods. For instance, a zinc triflate-catalyzed regioselective 1,6-conjugate addition of vinylogous carbamates to p-quinone methides has been developed to access 3,3-diaryl-2-(2-oxo-2H-1,4-benzoxazin-3-yl)propanoic acid esters, providing a pathway to similar structures in good to excellent yields . Additionally, chiral 2-(substituted-hydroxyl)-3-(benzo[d]oxazol-5-yl)propanoic acid derivatives have been synthesized, showing significant antibacterial activities, indicating the potential for synthesizing various derivatives with biological relevance .
Molecular Structure Analysis
Structural and spectral studies have been conducted on similar benzoxazinone derivatives. The molecular geometry and vibrational frequencies have been calculated using Hartree–Fock and density functional theory methods, providing insights into the molecular structure of these compounds . Furthermore, vibrational spectroscopy investigations have been used to analyze the structure of related compounds, leading to the identification of stable conformers and a better understanding of their molecular geometry .
Chemical Reactions Analysis
The chemical reactivity of benzoxazinone derivatives can be inferred from the synthesis methods and the functional groups present in the molecules. The presence of a propanoic acid moiety suggests that these compounds can undergo typical carboxylic acid reactions, such as esterification and amidation. The benzoxazinone core may also participate in various nucleophilic and electrophilic substitutions, depending on the substituents present on the ring .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzoxazinone derivatives are influenced by their molecular structure. The presence of different substituents can affect the solubility, melting point, and stability of these compounds. For example, the introduction of hydrophobic substituents has been shown to enhance the antibacterial activity of certain derivatives . Theoretical calculations and experimental data have provided a good agreement on the geometrical parameters and harmonic vibrations, which are crucial for understanding the physical properties of these compounds .
Wissenschaftliche Forschungsanwendungen
Renewable Building Blocks in Material Science
One notable application involves the exploration of phloretic acid, a phenolic compound closely related to the benzoxazole derivatives, for enhancing the reactivity of molecules towards benzoxazine ring formation. This approach provides a sustainable alternative to traditional phenol-based reactions, offering a pathway towards renewable and bio-based materials with potential applications in coatings, adhesives, and other material science domains. The solvent-free synthesis and polymerization of these benzoxazine monomers result in materials with suitable thermal and thermo-mechanical properties for a wide range of applications, indicating the potential of benzoxazole derivatives as renewable building blocks in material science (Acerina Trejo-Machin et al., 2017).
Antiproliferative and Antimicrobial Activities
The derivatives of 3-(2-Methyl-1,3-benzoxazol-4-yl)propanoic acid have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines, including human colon cancer, breast cancer, and myelogenous leukemia. These studies indicate significant antiproliferative effects, suggesting the potential of these compounds in cancer research. Moreover, the synthesized esters exhibited better activity than their corresponding acids, highlighting the importance of structural modification in enhancing biological activity. Additionally, in vitro antimicrobial activities against a wide range of microorganisms were examined, further underscoring the versatility of these compounds in biomedical research (B. Božić et al., 2017).
Heterocyclic Compound Synthesis
The compound and its derivatives have been used as starting materials for synthesizing a variety of heterocyclic compounds, such as furanones, pyrrolinones, pyridazinones, benzoxazinones, and quinazolinones. These activities indicate the compound's utility as a versatile precursor in the synthesis of complex molecules with potential applications in pharmaceuticals, agrochemicals, and organic materials (A. Y. Soliman et al., 2010).
Biological Activity and Molecular Interaction Studies
Further research into the biological activities of benzoxazole derivatives, including their interactions with enzymes and potential as inhibitors, highlights their significance in drug discovery and therapeutic applications. Structural and spectral studies on specific benzoxazole derivatives have provided insights into their molecular geometry and vibrational frequencies, aiding in the understanding of their chemical behavior and interaction mechanisms (H. Arslan et al., 2007).
Corrosion Inhibition
One of the derivatives, specifically synthesized for corrosion inhibition studies, demonstrated significant inhibitory action against the corrosion of carbon steel in acidic solutions. This application showcases the potential of benzoxazole derivatives in industrial applications, particularly in protecting metals from corrosion, thereby extending their service life and enhancing their performance in harsh environments (K. Hachama et al., 2016).
Safety and Hazards
Zukünftige Richtungen
Benzoxazole derivatives, such as “3-(2-Methyl-1,3-benzoxazol-4-yl)propanoic acid”, have been studied for their wide spectrum of pharmacological activities . There is current interest in developing human hypoxia-inducible factor (HIF) prolyl hydroxylase domain (PHD) inhibitors for the treatment of anemia and other hypoxia-related diseases . This suggests potential future directions for research involving “this compound” and similar compounds.
Wirkmechanismus
Target of Action
The primary targets of 3-(2-Methyl-1,3-benzoxazol-4-yl)propanoic acid are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific molecular targets .
Pharmacokinetics
These properties are crucial for understanding the bioavailability of the compound .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its targets .
Eigenschaften
IUPAC Name |
3-(2-methyl-1,3-benzoxazol-4-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-7-12-11-8(5-6-10(13)14)3-2-4-9(11)15-7/h2-4H,5-6H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRSXCRKMKLQRGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2O1)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

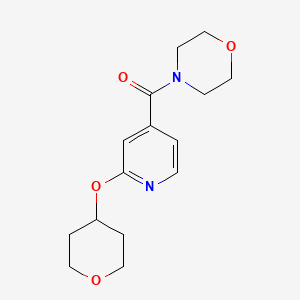
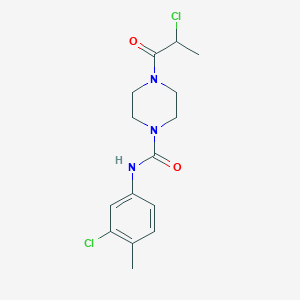
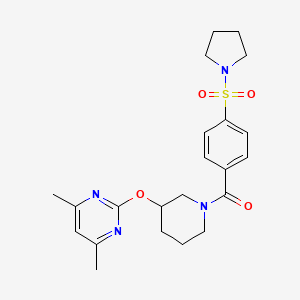
![2-{[(2-Hydroxy-ethyl)-methyl-amino]-methyl}-benzonitrile](/img/structure/B2530918.png)
![4-[5-(3-Methoxyphenyl)thiophen-2-yl]-4-oxobutanoic acid](/img/structure/B2530919.png)
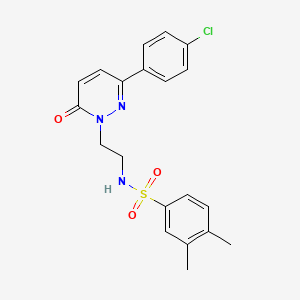
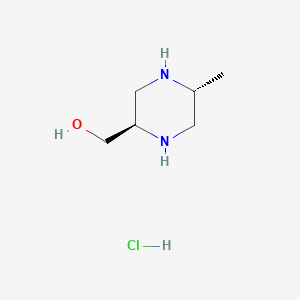
![(1S,3R,4S,6Z,8S,10R)-13-[(E)-Hex-4-enoyl]-3,10,12-trihydroxy-6-[(2E,4E)-1-hydroxyhexa-2,4-dienylidene]-1,4,8,11-tetramethyl-2,9-dioxapentacyclo[8.4.0.03,8.04,14.07,11]tetradec-12-en-5-one](/img/no-structure.png)
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-methoxybenzenesulfonamide](/img/structure/B2530925.png)
![6-[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2530926.png)
![2-((3-allyl-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2530928.png)
![(E)-2-cyano-3-[5-(4-fluorophenyl)furan-2-yl]-N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]prop-2-enamide](/img/structure/B2530929.png)
![(3R,5R)-5-(Aminomethyl)-1-[6-(methylamino)pyrimidin-4-yl]pyrrolidin-3-ol;dihydrochloride](/img/structure/B2530930.png)
